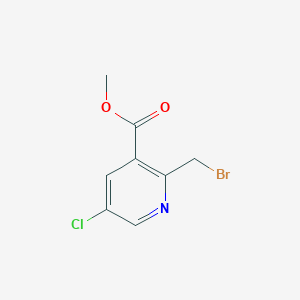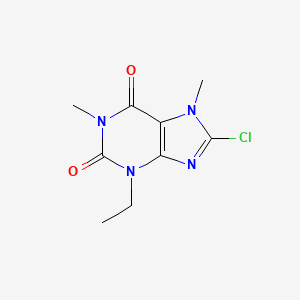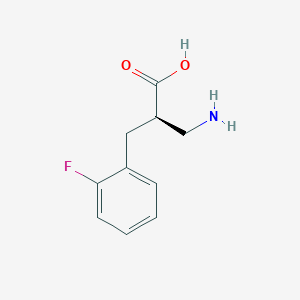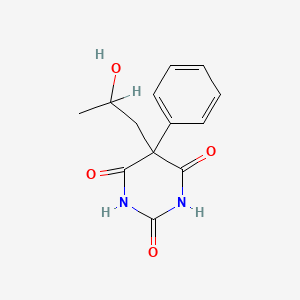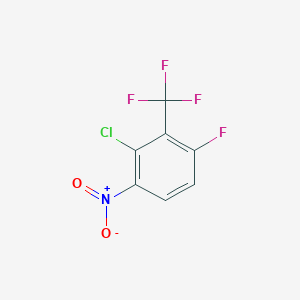
2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is an organic compound with the molecular formula C7H2ClF4NO2. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene involves the reaction of 2-Chloro-4-fluorotoluene with trifluoromethylating agents under specific conditions. The reaction typically requires the presence of a catalyst such as aluminum chloride (AlCl3) and a solvent like chloroform (CHCl3). The reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves continuous flow nitration processes. These processes utilize mixed acid systems and are conducted in microreactors to enhance efficiency and safety. The use of acetic anhydride as a solubility promoter and water absorbent improves the overall yield and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in nucleophilic aromatic substitution reactions, where it reacts with nucleophiles to form substituted products. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the nitro and fluoro substituents.
2-Chloro-5-nitrobenzotrifluoride: Similar but with different positions of the nitro and trifluoromethyl groups.
4-Chloro-3-(trifluoromethyl)nitrobenzene: Similar but with different positions of the chloro and nitro groups.
Uniqueness
2-Chloro-4-fluoro-1-nitro-3-trifluoromethylbenzene is unique due to the presence of both nitro and fluoro substituents along with the trifluoromethyl group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C7H2ClF4NO2 |
|---|---|
Poids moléculaire |
243.54 g/mol |
Nom IUPAC |
3-chloro-1-fluoro-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF4NO2/c8-6-4(13(14)15)2-1-3(9)5(6)7(10,11)12/h1-2H |
Clé InChI |
SHKACKZLTPLGLE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Cl)C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)
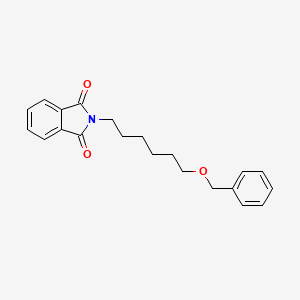

![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
![5-keto-6,7,8,9-tetrahydro-4H-thieno[4,5-b]azocine-3-carboxylic acid](/img/structure/B13989937.png)
